Hydrogen-Bond Donor Count: Imine vs. Saturated Analog Differentiation
N-Cyclopentylidene-4-methylbenzenesulfonamide possesses zero hydrogen-bond donor atoms, in contrast to its saturated analog N-cyclopentyl-4-methylbenzenesulfonamide (CAS 65032-48-6) which contains one N–H donor . This structural distinction directly impacts physicochemical properties such as solubility in aprotic solvents and metal-coordination behavior. In applications requiring strictly aprotic environments—such as organometallic catalysis or anhydride-mediated coupling reactions—the absence of an acidic proton eliminates competing proton-transfer side reactions that plague saturated sulfonamides.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 H-bond donors (C12H15NO2S, MW 237.08200 Da) |
| Comparator Or Baseline | N-Cyclopentyl-4-methylbenzenesulfonamide (CAS 65032-48-6): 1 H-bond donor (C12H17NO2S, MW 239.34 Da) |
| Quantified Difference | 1 H-bond donor difference; ~2 Da mass difference due to saturation |
| Conditions | Computed physicochemical properties; experimental context: aprotic reaction media |
Why This Matters
For procurement decisions involving moisture-sensitive or protic-condition-intolerant synthetic pathways, the absence of an N–H donor eliminates a critical failure mode, making this imine the structurally mandatory choice.
